![molecular formula C29H41N5O6S2 B10781758 3-[3-(4-Methanesulfonyl-piperazin-1-yl)-3-oxo-2-(2,2,5,7,8-pentamethyl-chroman-6-sulfonylamino)-propyl]-benzamidine](/img/structure/B10781758.png)
3-[3-(4-Methanesulfonyl-piperazin-1-yl)-3-oxo-2-(2,2,5,7,8-pentamethyl-chroman-6-sulfonylamino)-propyl]-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5609270 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
The synthesis of ICX5609270 involves several steps, including the use of specific reagents and conditions. The preparation methods can be categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for ICX5609270 typically involve the use of methacrylate-containing block copolymers. A novel and highly efficient method for its preparation is based on these block copolymers, allowing segment-selective introduction of functional moieties . The catalyst-free and quantitative hydroamination reaction has proven successful for the post-modification of amine-containing polymers with cobaltocenium .
Industrial Production Methods
Industrial production methods for ICX5609270 may involve solid-phase extraction techniques, which are effective for preparing samples in chemistry . These methods are environmentally friendly and offer high performance, making them suitable for large-scale production.
Chemical Reactions Analysis
ICX5609270 undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
Oxidation: ICX5609270 can undergo oxidation reactions, which involve the loss of electrons.
Reduction: Reduction reactions involve the gain of electrons by ICX5609270.
Substitution: Substitution reactions involve the replacement of one functional group in ICX5609270 with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of ICX5609270 with sulfur trioxide (SO3) can lead to the formation of multifunctional compounds .
Scientific Research Applications
ICX5609270 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, ICX5609270 is used as a reagent in various chemical reactions. Its unique properties make it suitable for use in the synthesis of complex molecules.
Biology
In biology, ICX5609270 is used in the study of cellular processes and molecular interactions. Its ability to interact with specific molecular targets makes it valuable for research in this field.
Medicine
In medicine, ICX5609270 is being investigated for its potential therapeutic applications. Its mechanism of action and molecular targets are of particular interest for developing new treatments.
Industry
In industry, ICX5609270 is used in the production of various materials and products. Its unique properties make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of ICX5609270 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various downstream effects, depending on the specific pathways involved .
properties
Molecular Formula |
C29H41N5O6S2 |
|---|---|
Molecular Weight |
619.8 g/mol |
IUPAC Name |
3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxo-2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]propyl]benzenecarboximidamide |
InChI |
InChI=1S/C29H41N5O6S2/c1-18-19(2)26(20(3)23-10-11-29(4,5)40-25(18)23)42(38,39)32-24(17-21-8-7-9-22(16-21)27(30)31)28(35)33-12-14-34(15-13-33)41(6,36)37/h7-9,16,24,32H,10-15,17H2,1-6H3,(H3,30,31) |
InChI Key |
ONUNOWVVELQNRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(CC3=CC(=CC=C3)C(=N)N)C(=O)N4CCN(CC4)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



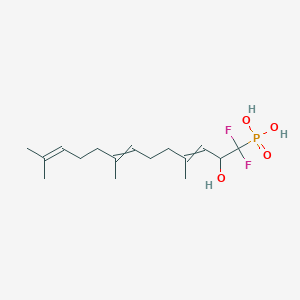
![6-{[(4-Benzenesulfonyl-phenyl)-prop-2-ynyl-amino]-methyl}-2-methyl-3H-quinazolin-4-one](/img/structure/B10781680.png)
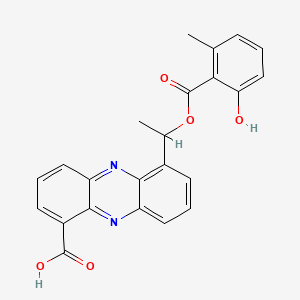
![6-{[(4-Benzenesulfinyl-3-chloro-phenyl)-prop-2-ynyl-amino]-methyl}-2-methyl-3H-quinazolin-4-one](/img/structure/B10781699.png)

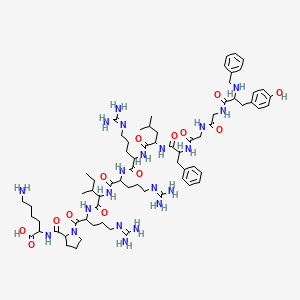
![3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-(4,4,4-trifluorobutylsulfanyl)-1,2,5-thiadiazole](/img/structure/B10781725.png)
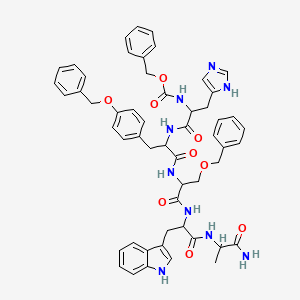
![2-[[1-[2-[[2-[[2-[[2-[[4-[(2-amino-2-iminoethyl)amino]-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B10781736.png)
![2-[[1-[2-[[2-[[2-[[2-[[4-[(2-amino-2-iminoethyl)amino]-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hexadecanoyloxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B10781744.png)

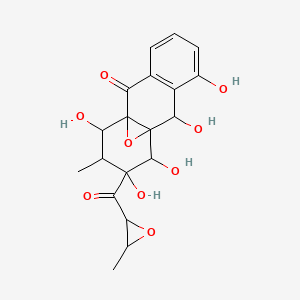

![4,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B10781773.png)